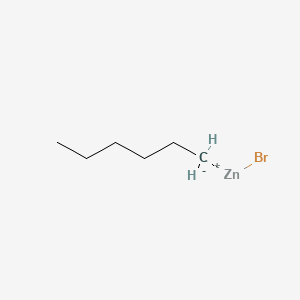

1-Hexylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hexylzinc bromide is an organozinc compound utilized in various chemical reactions, particularly in organic synthesis. It serves as a reagent in the formation of carbon-carbon bonds and is involved in various coupling reactions.

Synthesis Analysis

1-Hexylzinc bromide can be synthesized through the reaction of hexyl bromide with zinc. A general procedure for the preparation of alkylzinc reagents, like 1-Hexylzinc bromide, involves the direct insertion of zinc metal into alkyl bromides in a polar aprotic solvent (Huo, 2003). This process may include activation with iodine and can undergo cross-coupling reactions catalyzed by nickel or palladium to produce various functionalized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Hexylzinc bromide, such as bromide derivatives of hexamethylenetetramine, indicates a complex molecular architecture involving interactions like hydrogen bonding and electrostatic attractions. These structures often display various symmetries and crystal lattice forms (Reddy et al., 1994).

Scientific Research Applications

Application 1: Bromination of Aromatic Compounds

- Summary of Application: Bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals, including selected pharmaceuticals, pesticides, flame retardants, and dyes .

- Methods of Application: The study conducted kinetic experiments in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes .

- Results: The study found that the structure of the substituent has a significant effect on bromination rates .

Application 2: Aqueous Zinc-Bromine Batteries

- Summary of Application: The study introduces a practical Zn-Br battery that harnesses the synergy effects of complexation chemistry in the electrode and the salting-out effect in the aqueous electrolyte .

- Methods of Application: The researchers used the kosmotropic ZnSO4 electrolyte, with its strong salting-out effect due to the intrinsic structured water formation ability, to suppress the dissolution/hydrolysis of the chaotropic pyridinium-polybromide complexes in the electrode .

- Results: The Zn-Br pouch cell exhibits a high energy density of 106 Wh kg 1, a remarkable energy efficiency of 87.8%, and a low bill of materials ($28 per kWh), showcasing its potential for scaling up applications .

Application 3: Biomedical Industry

- Summary of Application: 1-Hexylzinc Bromide is a key reagent in the biomedical industry primarily used in the synthesis of various pharmaceutical compounds .

- Methods of Application: Its reactive nature allows for efficient alkylation in drug manufacturing .

- Results: The product description does not provide specific results or outcomes obtained from this application .

Application 4: Synthesis of Ionic Liquids

- Summary of Application: This investigation illustrates the kinetics and large solvent effects in the synthesis of 1-hexyl-3-methyl-imidazolium bromide .

- Methods of Application: The synthesis was conducted in 10 different solvents: acetone, acetonitrile, 2-butanone, chlorobenzene, dichloromethane, dimethyl sulfoxide (DMSO), ethyl formate, ethyl lactate, methanol, and cyclopentanone .

- Results: The kinetic rate constant for the synthesis in DMSO is over an order-of-magnitude larger than that in methanol .

Application 5: Alkylation in Drug Manufacturing

- Summary of Application: 1-Hexylzinc Bromide is a key reagent in the biomedical industry primarily used in the synthesis of various pharmaceutical compounds .

- Methods of Application: Its reactive nature allows for efficient alkylation in drug manufacturing .

- Results: The product description does not provide specific results or outcomes obtained from this application .

Application 6: Synthesis of SN2 Reactions

- Summary of Application: Alkyl halides, such as 1-Hexylzinc Bromide, can undergo nucleophilic substitution via the SN2 mechanism .

- Methods of Application: In the SN2 mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .

- Results: The product description does not provide specific results or outcomes obtained from this application .

Safety And Hazards

1-Hexylzinc bromide is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2)10. It is also classified for acute toxicity (Oral, Category 4), eye irritation (Category 2A), specific target organ toxicity (single exposure, Category 3, Respiratory system, Central nervous system), and suspected of causing cancer (Category 2)10.

Future Directions

1-Hexylzinc bromide is primarily used in the synthesis of various pharmaceutical compounds1. Its future use may be influenced by advancements in synthesis methods and the development of new pharmaceutical compounds. Additionally, the compound’s reactive nature and efficient alkylation in drug manufacturing suggest potential for expanded use in the biomedical industry1.

properties

IUPAC Name |

bromozinc(1+);hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylzinc bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl](/img/no-structure.png)

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)